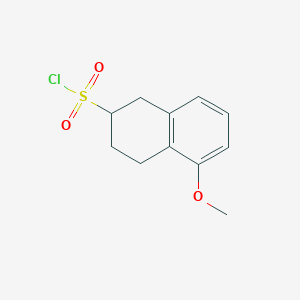

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Description

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a sulfonated derivative of a partially hydrogenated naphthalene scaffold. The compound features a methoxy substituent at the 5-position and a reactive sulfonyl chloride group at the 2-position. This structural motif is significant in medicinal and synthetic chemistry, particularly as an intermediate for sulfonamide-based pharmaceuticals or agrochemicals .

Synthetic routes for related compounds, such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid (a precursor with a carboxylic acid group instead of sulfonyl chloride), have been optimized to achieve high yields (87%) using commercial starting materials like 5-methoxy-2-tetralone. Such protocols often involve oxidation, reduction, and catalytic hydrogenation steps .

Propriétés

Formule moléculaire |

C11H13ClO3S |

|---|---|

Poids moléculaire |

260.74 g/mol |

Nom IUPAC |

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H13ClO3S/c1-15-11-4-2-3-8-7-9(16(12,13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3 |

Clé InChI |

KSTSBAMMKOKUBR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C1CCC(C2)S(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 5-Methoxy-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 5-Methoxy-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding sulfone or sulfoxide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfone and Sulfoxide Derivatives: Formed by the oxidation of the methoxy group.

Applications De Recherche Scientifique

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The methoxy group may also participate in interactions with molecular targets, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons :

Key Findings :

- The tetrahydronaphthalene core reduces planarity compared to naphthalene, which may influence binding to hydrophobic targets in drug design.

Stability and Handling Considerations

- Sulfonyl chlorides are generally moisture-sensitive. The methoxy group may slightly mitigate hydrolysis rates compared to electron-withdrawing substituents (e.g., nitro or chloro groups) due to its electron-donating nature.

- No direct stability data for the compound is available in the provided evidence, but analogous tetrahydronaphthalene derivatives are reported to be stable under inert storage conditions .

Activité Biologique

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 2060052-83-5) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has the following chemical characteristics:

Structural Representation

The compound features a naphthalene core with a methoxy group and a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.

Research indicates that compounds like 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can interact with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis. The sulfonyl chloride moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins, which can modulate their function.

Pharmacological Studies

- Anticancer Activity : Preliminary studies have shown that sulfonyl chlorides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Sigma Receptor Affinity : A comparative molecular field analysis suggests that related compounds may exhibit affinity for sigma receptors (specifically sigma-2 receptors), which are implicated in cancer biology and neuroprotection .

- Enzyme Inhibition : The ability of sulfonyl chlorides to act as electrophiles allows them to inhibit various enzymes by modifying active site residues. This property can be harnessed in drug design to develop inhibitors for specific targets involved in disease pathways.

Case Study 1: Antitumor Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized several sulfonyl chlorides and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the naphthalene ring significantly influenced the potency of these compounds against cancer cells .

Case Study 2: Sigma Receptor Binding

A study focusing on the structure-affinity relationship of sigma receptor ligands highlighted that certain modifications on the naphthalene structure enhanced binding affinity to sigma receptors. This suggests potential applications in developing therapeutic agents targeting these receptors .

Table 1: Comparison of Biological Activities of Related Compounds

Table 2: Synthesis Pathways for Sulfonyl Chlorides

| Step | Reagent/Conditions | Product |

|---|---|---|

| Step 1 | Naphthalene + Methanol | Methoxy-naphthalene |

| Step 2 | SO₂Cl₂ (sulfonyl chloride) | Sulfonyl derivative |

| Step 3 | Hydrolysis | Final product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.